

Physical and chemical characteristics of 4,6-Dichloropyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloropyrido[3,2-d]pyrimidine

Cat. No.: B173706

[Get Quote](#)

In-Depth Technical Guide: 4,6-Dichloropyrido[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure, featuring a fusion of pyridine and pyrimidine rings with two reactive chlorine atoms, makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4,6-Dichloropyrido[3,2-d]pyrimidine**, its synthesis, reactivity, and its emerging role as a key building block in the development of targeted therapies, particularly kinase inhibitors.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of **4,6-Dichloropyrido[3,2-d]pyrimidine** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	175358-02-8	[1]
Molecular Formula	C ₇ H ₃ Cl ₂ N ₃	[1]
Molecular Weight	200.02 g/mol	[1]
Boiling Point	314.616°C at 760 mmHg	[2]
Melting Point	Data not available	
Appearance	Off-white to yellow or brown solid	
Purity	Typically ≥97%	[1]
Solubility	Soluble in various organic solvents.	
Storage	Store in a cool, dry place. For long-term storage, keep at room temperature.	[1]

Synthesis and Purification

The synthesis of **4,6-Dichloropyrido[3,2-d]pyrimidine** typically involves the construction of the pyridopyrimidine core followed by chlorination. While a specific detailed protocol for this exact isomer is not readily available in published literature, a general methodology can be adapted from the synthesis of related dichloropyrimidine compounds.

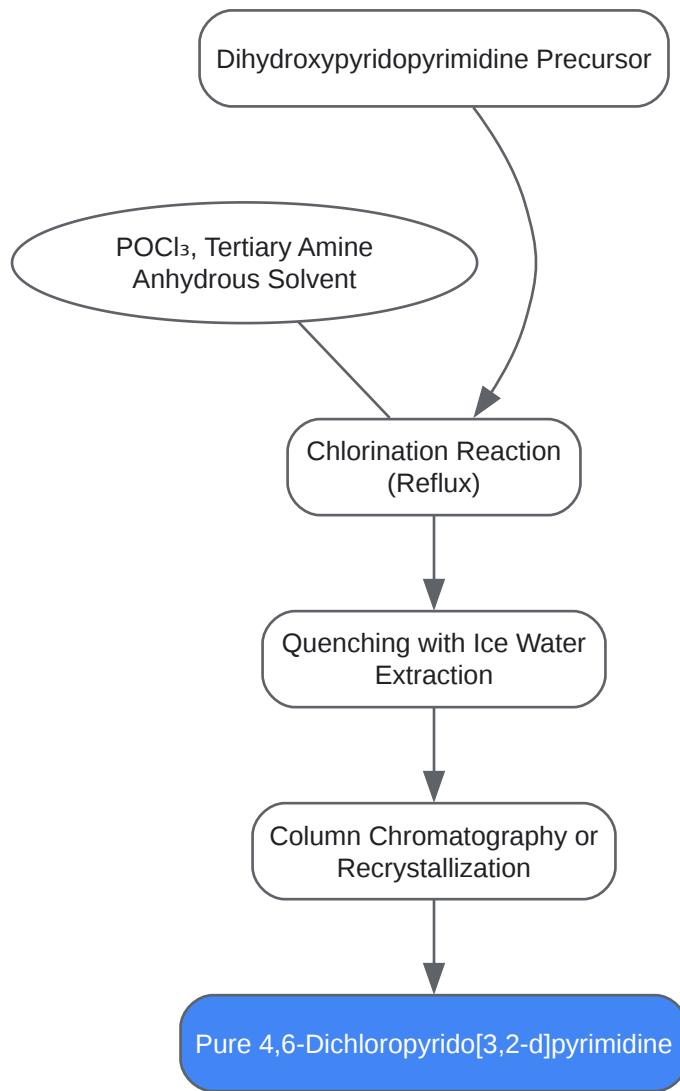
General Experimental Protocol: Synthesis of Dichloropyrimidines

This protocol is a generalized procedure based on common methods for the synthesis of dichloropyrimidines and may be adapted for **4,6-Dichloropyrido[3,2-d]pyrimidine**.

Reaction: Chlorination of the corresponding dihydroxypyridopyrimidine.

Reagents and Materials:

- Dihydroxypyridopyrimidine precursor
- Phosphorus oxychloride (POCl_3)
- Tertiary amine (e.g., N,N-diisopropylethylamine) or pyridine
- Anhydrous reaction solvent (e.g., toluene, acetonitrile)
- Ice water
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate


Procedure:

- To a stirred solution of the dihydroxypyridopyrimidine precursor in an anhydrous solvent, slowly add phosphorus oxychloride at 0 °C.
- Add a tertiary amine dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Purification: The crude **4,6-Dichloropyrido[3,2-d]pyrimidine** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Synthetic Workflow Diagram

General Synthesis Workflow for Dichloropyrimidines

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of dichloropyrimidines.

Chemical Reactivity

The chemical reactivity of **4,6-Dichloropyrido[3,2-d]pyrimidine** is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This reactivity allows for the introduction of a wide range of functional groups at the 4- and 6-positions, making it a valuable intermediate in the synthesis of more complex molecules.

The chlorine atoms exhibit differential reactivity, which can often be exploited for selective substitution by controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyridopyrimidine ring system facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine substituents.

General Reaction Scheme:

Common nucleophiles used in these reactions include:

- Amines (primary and secondary)
- Alcohols and phenols (alkoxides and phenoxides)
- Thiols (thiolates)

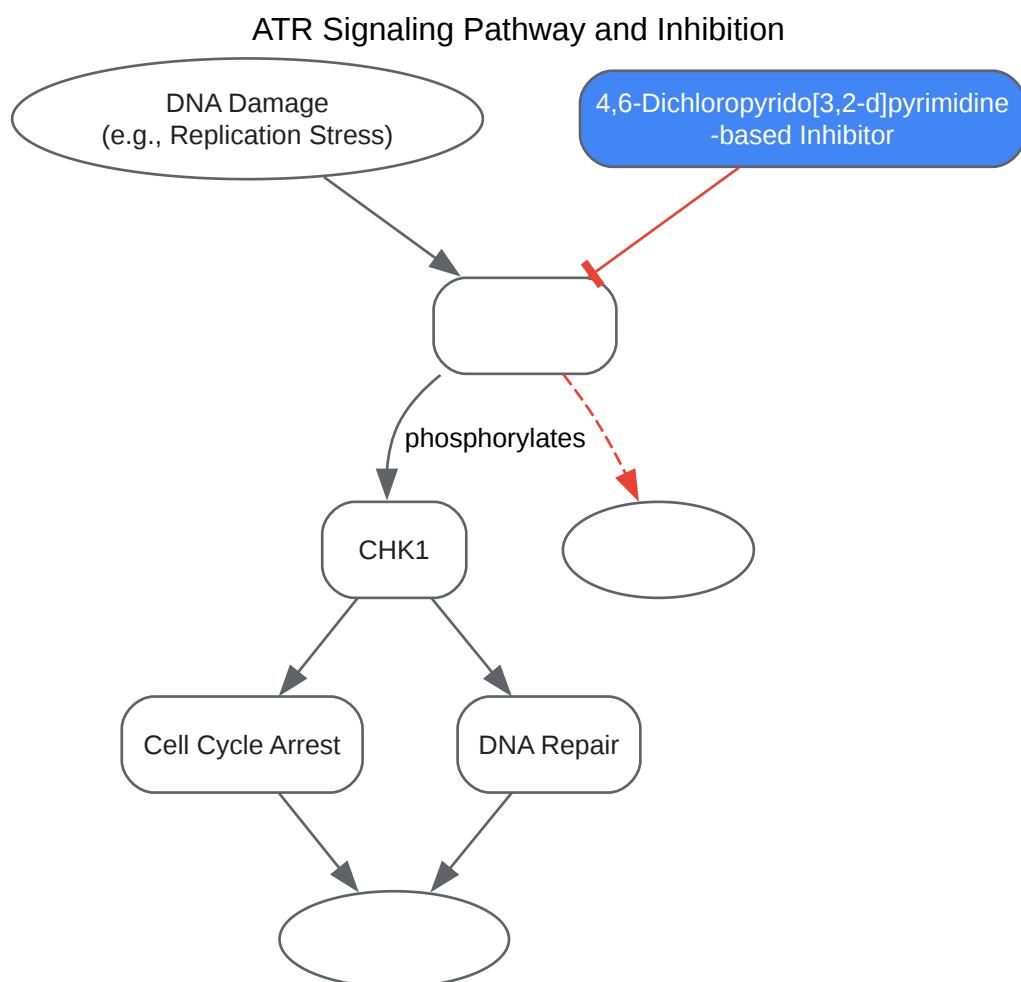
Reactivity Logic Diagram

[Click to download full resolution via product page](#)

Caption: Key reactions of **4,6-Dichloropyrido[3,2-d]pyrimidine**.

Role in Drug Discovery and Signaling Pathways

The pyridopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. **4,6-Dichloropyrido[3,2-d]pyrimidine** serves as a crucial starting material for the synthesis of potent and selective kinase inhibitors.


Targeting the ATR Kinase in the DNA Damage Response Pathway

A significant application of **4,6-Dichloropyrido[3,2-d]pyrimidine** derivatives is in the development of inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA Damage Response (DDR) pathway, a critical cellular network that detects and repairs DNA damage to maintain genomic stability.^{[3][4][5][6][7]}

In many cancer cells, other DDR pathways are often compromised, making them highly dependent on the ATR signaling pathway for survival.[3] This creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality.

Derivatives of **4,6-Dichloropyrido[3,2-d]pyrimidine** have been designed to bind to the ATP-binding pocket of the ATR kinase, thereby inhibiting its function. This prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair, ultimately causing catastrophic DNA damage and cell death in cancer cells.[8][9][10]

ATR Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Simplified ATR signaling pathway and its inhibition.

Conclusion

4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound with significant potential in the field of drug discovery. Its versatile chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the creation of diverse libraries of compounds. The demonstrated success of its derivatives as potent ATR kinase inhibitors highlights its importance as a scaffold for developing novel cancer therapeutics. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. bocsci.com [bocsci.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Physical and chemical characteristics of 4,6-Dichloropyrido[3,2-d]pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173706#physical-and-chemical-characteristics-of-4-6-dichloropyrido-3-2-d-pyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com